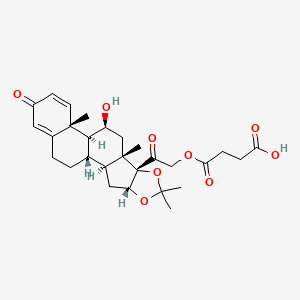

11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(hydrogen succinate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

11β,21-Dihydroxy-16α,17-(isopropylidènedioxy)pregna-1,4-diène-3,20-dione 21-(hydrogénosuccinate) est un corticostéroïde synthétique doté de propriétés anti-inflammatoires. Il est couramment utilisé dans le traitement de diverses affections inflammatoires et auto-immunes. Le composé est caractérisé par sa structure complexe, qui comprend plusieurs groupes hydroxyle et un groupe isopropylidènedioxy unique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 11β,21-Dihydroxy-16α,17-(isopropylidènedioxy)pregna-1,4-diène-3,20-dione 21-(hydrogénosuccinate) implique plusieurs étapes. Une méthode courante commence avec le précurseur 16α,17α-époxyprogestérone. Les étapes clés comprennent :

Acétylation : du groupe 21-hydroxyle.

Sulfonation : et élimination au niveau du groupe 11-hydroxyle pour former une double liaison.

Acétylation : des groupes 17α-hydroxyle et 3-céto.

Fluorination : à la position 6β.

Hydrolyse : pour éliminer les groupes acétyle.

Époxydation : et à la position 9(11).

Déshydrogénation : pour former le produit final.

Méthodes de production industrielle

La production industrielle de ce composé implique généralement une synthèse à grande échelle utilisant des étapes similaires à celles décrites ci-dessus, mais optimisées pour l'efficacité et le rendement. Le processus peut inclure des étapes de purification supplémentaires telles que la cristallisation et la chromatographie pour garantir la pureté du produit final.

Analyse Des Réactions Chimiques

Types de réactions

11β,21-Dihydroxy-16α,17-(isopropylidènedioxy)pregna-1,4-diène-3,20-dione 21-(hydrogénosuccinate) subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyle en cétones ou en aldéhydes.

Réduction : Réduction des doubles liaisons ou des cétones en groupes hydroxyle.

Substitution : Remplacement des groupes fonctionnels par d'autres substituants.

Réactifs et conditions courants

Agents oxydants : Permanganate de potassium (KMnO4), Trioxyde de chrome (CrO3).

Agents réducteurs : Borohydrure de sodium (NaBH4), Hydrure de lithium et d'aluminium (LiAlH4).

Réactifs de substitution : Halogènes (Cl2, Br2), Nucléophiles (NH3, OH-).

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools.

Applications de la recherche scientifique

11β,21-Dihydroxy-16α,17-(isopropylidènedioxy)pregna-1,4-diène-3,20-dione 21-(hydrogénosuccinate) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression des gènes.

Médecine : Étudié pour son potentiel thérapeutique dans le traitement des maladies inflammatoires et auto-immunes.

Mécanisme d'action

Le composé exerce ses effets en se liant aux récepteurs des glucocorticoïdes dans le cytoplasme des cellules cibles. Cette liaison entraîne la translocation du complexe récepteur-ligand dans le noyau, où il interagit avec des séquences d'ADN spécifiques pour réguler l'expression des gènes. Les modifications de l'expression des gènes qui en résultent conduisent à la suppression des réponses inflammatoires et à la modulation de la fonction immunitaire .

Applications De Recherche Scientifique

11beta,21-Dihydroxy-16alpha,17-(isopropylidenedioxy)pregna-1,4-diene-3,20-dione 21-(hydrogen succinate) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its therapeutic potential in treating inflammatory and autoimmune diseases.

Mécanisme D'action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The resulting changes in gene expression lead to the suppression of inflammatory responses and modulation of immune function .

Comparaison Avec Des Composés Similaires

Composés similaires

9-Fluoro-11β,21-dihydroxy-16α,17-(isopropylidènedioxy)pregn-4-ène-3,20-dione : Structure similaire avec un atome de fluor à la position 9.

6α,9α-difluoro-11β,17,21-trihydroxy-16β-méthylpregna-1,4-diène-3,20-dione : Contient des atomes de fluor supplémentaires et un groupe méthyle.

16α,17-[1-Méthyléthylidènedibis(oxy)]-11β,21-dihydroxypregna-1,4-diène-3,20-dione (Désonide) : Structure similaire avec des substituants différents.

Unicité

11β,21-Dihydroxy-16α,17-(isopropylidènedioxy)pregna-1,4-diène-3,20-dione 21-(hydrogénosuccinate) est unique en raison de sa combinaison spécifique de groupes fonctionnels et de ses puissantes propriétés anti-inflammatoires. Sa structure permet une liaison sélective aux récepteurs des glucocorticoïdes, ce qui en fait un agent thérapeutique efficace.

Propriétés

Numéro CAS |

78806-74-3 |

|---|---|

Formule moléculaire |

C28H36O9 |

Poids moléculaire |

516.6 g/mol |

Nom IUPAC |

4-[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethoxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C28H36O9/c1-25(2)36-21-12-18-17-6-5-15-11-16(29)9-10-26(15,3)24(17)19(30)13-27(18,4)28(21,37-25)20(31)14-35-23(34)8-7-22(32)33/h9-11,17-19,21,24,30H,5-8,12-14H2,1-4H3,(H,32,33)/t17-,18-,19-,21+,24+,26-,27-,28+/m0/s1 |

Clé InChI |

XTKYHRGYNINDLM-CMACCXCGSA-N |

SMILES isomérique |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)CCC(=O)O)CCC5=CC(=O)C=C[C@]35C)O |

SMILES canonique |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)COC(=O)CCC(=O)O)C)O)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.